molecular formula C33H62O4 B14446545 Ditetradecyl 2-methylidenebutanedioate CAS No. 73345-26-3

Ditetradecyl 2-methylidenebutanedioate

Cat. No.: B14446545
CAS No.: 73345-26-3
M. Wt: 522.8 g/mol
InChI Key: WWYLBXDBGNFKGY-UHFFFAOYSA-N
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Description

Ditetradecyl 2-methylidenebutanedioate is an organic compound with the molecular formula C₃₁H₅₈O₄. It is an ester derived from the reaction between tetradecyl alcohol and 2-methylidenebutanedioic acid. This compound is known for its applications in various fields, including cosmetics, lubricants, and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditetradecyl 2-methylidenebutanedioate can be synthesized through esterification reactions. One common method involves the reaction of tetradecyl alcohol with 2-methylidenebutanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ditetradecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ditetradecyl 2-methylidenebutanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of cosmetics, lubricants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ditetradecyl 2-methylidenebutanedioate involves its interaction with cellular membranes and proteins. The ester group can undergo hydrolysis to release tetradecyl alcohol and 2-methylidenebutanedioic acid, which can then interact with various molecular targets. These interactions can modulate cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dilauryl thiodipropionate: Another dialkyl ester used in cosmetics and as an antioxidant.

    Dicetyl thiodipropionate: Similar in structure and used for similar applications.

    Dimyristyl thiodipropionate: Used in cosmetics and industrial applications.

Uniqueness

Ditetradecyl 2-methylidenebutanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications requiring water resistance and lubrication.

Properties

CAS No.

73345-26-3

Molecular Formula

C33H62O4

Molecular Weight

522.8 g/mol

IUPAC Name

ditetradecyl 2-methylidenebutanedioate

InChI

InChI=1S/C33H62O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-36-32(34)30-31(3)33(35)37-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h3-30H2,1-2H3

InChI Key

WWYLBXDBGNFKGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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